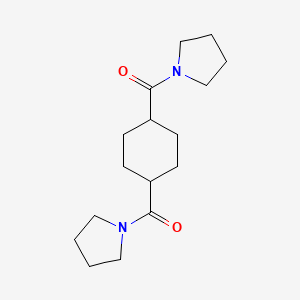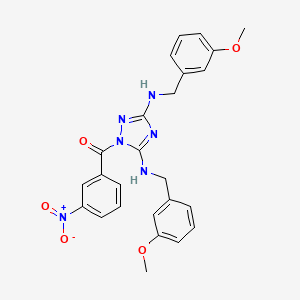![molecular formula C17H18N2O5S B5226663 N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, commonly known as ‘DMNTA’, is a synthetic compound that has gained attention in the scientific community due to its potential biological and pharmacological properties.
作用機序
DMNTA is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMNTA also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
DMNTA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMNTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMNTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DMNTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNTA is also relatively inexpensive compared to other compounds used in research. However, there are some limitations to the use of DMNTA in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for DMNTA in various medical conditions.
将来の方向性
There are several future directions for research on DMNTA. One area of interest is the development of DMNTA derivatives with improved pharmacological properties. Another area of research is the investigation of DMNTA’s potential use in combination with other drugs or therapies for the treatment of cancer and other medical conditions. Additionally, more research is needed to understand the long-term effects of DMNTA on human health and to determine its safety profile.
Conclusion
DMNTA is a synthetic compound that has shown promise in the treatment of various medical conditions. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, DMNTA’s stability and relative affordability make it an attractive option for researchers. Further research is needed to fully understand the potential of DMNTA and its derivatives in the treatment of human diseases.
合成法
DMNTA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzyl mercaptan, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with ammonia.
科学的研究の応用
DMNTA has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in vitro and in vivo.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-15-8-5-13(9-16(15)24-2)18-17(20)11-25-10-12-3-6-14(7-4-12)19(21)22/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSTQHZUXFFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198824 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)



![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)